molecular formula C12H12N4S B4387965 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile

Cat. No.: B4387965
M. Wt: 244.32 g/mol
InChI Key: DMQHBOABVKYBGH-UHFFFAOYSA-N
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Description

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatile biological activities and is a common structural component in various pharmaceuticals.

Future Directions

The 4,5-disubstituted-3-mercaptotriazolic nucleus, which is present in “3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile”, is considered an important element in the synthesis and design of bioactive compounds. These compounds are associated with numerous biological activities and have potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . Future research could focus on exploring these applications further.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol
  • **4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • **4-methoxy-N′-(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the nitrile group also adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-16-11(10-6-3-2-4-7-10)14-15-12(16)17-9-5-8-13/h2-4,6-7H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQHBOABVKYBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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